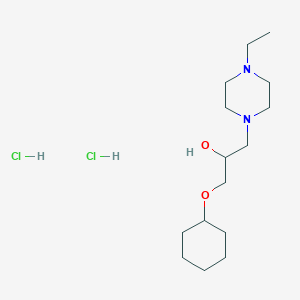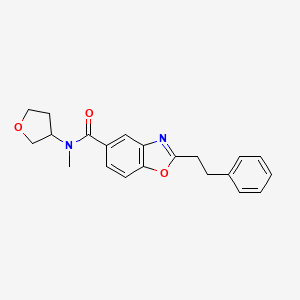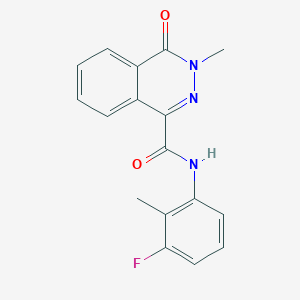
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a beta-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
作用机制
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride works by blocking the beta-adrenergic receptors in the body, which are involved in the regulation of heart rate and blood pressure. By blocking these receptors, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This results in a reduction in heart rate and blood pressure, as well as a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
In addition to its effects on cardiovascular function and mental health, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have other biochemical and physiological effects. For example, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
实验室实验的优点和局限性
One of the main advantages of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its well-established synthesis method. This allows researchers to produce large quantities of the compound for use in experiments. Additionally, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied in animal models, which has provided a wealth of data on its effects and potential therapeutic applications.
One of the limitations of using 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its specificity for beta-adrenergic receptors. While this specificity may be an advantage for some experiments, it may limit the usefulness of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in experiments that require the manipulation of other signaling pathways.
未来方向
There are many potential future directions for research on 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is in the development of new therapies for cardiovascular diseases, such as hypertension and heart failure. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has shown promise in animal models of these diseases, and further research is needed to determine whether it could be an effective treatment in humans.
Another area of interest is in the development of new therapies for anxiety and depression. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has shown anxiolytic and antidepressant effects in animal models, and further research is needed to determine whether it could be a useful treatment for these conditions.
Finally, there is potential for research on the effects of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride on other physiological systems, such as the immune system and the gastrointestinal system. By further understanding the biochemical and physiological effects of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, researchers may be able to identify new therapeutic applications for this compound.
合成方法
The synthesis of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with cyclohexanol and isobutyl chloroformate. The resulting product is then reacted with 2-propanol and hydrochloric acid to form the dihydrochloride salt of 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. This synthesis method has been well-established in the literature and has been used to produce 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in large quantities for research purposes.
科学研究应用
1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of cardiovascular diseases, such as hypertension and heart failure. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to improve cardiac function and reduce blood pressure in animal models of these diseases.
In addition to its cardiovascular effects, 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential in the treatment of anxiety and depression. 1-(cyclohexyloxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a promising candidate for the development of new therapies for these conditions.
属性
IUPAC Name |
1-cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2.2ClH/c1-2-16-8-10-17(11-9-16)12-14(18)13-19-15-6-4-3-5-7-15;;/h14-15,18H,2-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEBLJIWEGIDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2CCCCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6135169.png)

![2-methyl-4-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6135181.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135190.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6135191.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6135202.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)
![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)

![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)